molecular formula C22H16ClN3O2S B2624189 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-32-1

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2624189
CAS RN: 899735-32-1
M. Wt: 421.9
InChI Key: PRCQGUKYGNCVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as CTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is not fully understood. However, it has been suggested that 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell walls.

Advantages And Limitations For Lab Experiments

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several advantages for use in lab experiments. It is stable and can be easily synthesized. 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide also exhibits a broad spectrum of activity against cancer cells, fungi, and bacteria. However, 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide also has low bioavailability, which limits its therapeutic potential.

Future Directions

There are several future directions for research on 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide. One area of interest is the development of water-soluble and more bioavailable derivatives of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide. Another area of research is the investigation of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide's potential as a combination therapy with other anticancer agents. Additionally, the role of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide in the treatment of other diseases such as Alzheimer's and Parkinson's disease should be explored. Further studies on the mechanism of action of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide are also warranted.

Synthesis Methods

The synthesis of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves the reaction of 4-chlorobenzo[d]thiazol-2-amine with pyridine-2-carboxaldehyde in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with 4-acetylbenzoic acid in the presence of a coupling agent to yield 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide.

Scientific Research Applications

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c1-14(27)15-8-10-16(11-9-15)21(28)26(13-17-5-2-3-12-24-17)22-25-20-18(23)6-4-7-19(20)29-22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCQGUKYGNCVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.